8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
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Properties
IUPAC Name |
8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-14-8-7-9-15(12-14)13-26-17-18(24(2)21(28)25(3)19(17)27)23-20(26)22-16-10-5-4-6-11-16/h7-9,12,16H,4-6,10-11,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBPKBVPMRGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at Position 7: Introduction of the 3-Methylbenzyl Group
Theophylline undergoes regioselective alkylation at the N-7 position due to the lower steric hindrance compared to N-1 or N-3.
Procedure :
- Reagents : Theophylline (1.0 equiv), 3-methylbenzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).
- Solvent : Anhydrous dimethylformamide (DMF) or acetone.
- Conditions : Reflux at 80–90°C for 12–18 hours under inert atmosphere.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Yield : 65–75%.
Key Characterization :
- ¹H NMR (DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.85 (s, 2H, CH₂), 3.45 (s, 3H, N1-CH₃), 3.30 (s, 3H, N3-CH₃), 2.35 (s, 3H, Ar-CH₃).
- MS (ESI+) : m/z 329.2 [M+H]⁺.
Chlorination at Position 8: Preparation of the 8-Chloro Intermediate
The hydroxyl group at position 8 is replaced with chlorine to enable subsequent amination.
Procedure :
- Reagents : 7-(3-Methylbenzyl)-theophylline (1.0 equiv), phosphorus oxychloride (POCl₃, 5.0 equiv).
- Conditions : Reflux at 110°C for 6–8 hours.
- Workup : Quenching in ice, neutralization with NaHCO₃, extraction with dichloromethane.
Yield : 80–85%.
Key Characterization :
- ¹H NMR (CDCl₃): δ 7.20–7.10 (m, 4H, aromatic), 4.90 (s, 2H, CH₂), 3.50 (s, 3H, N1-CH₃), 3.35 (s, 3H, N3-CH₃), 2.40 (s, 3H, Ar-CH₃).
- MS (ESI+) : m/z 347.1 [M+H]⁺.
Amination at Position 8: Cyclohexylamine Substitution
The 8-chloro intermediate reacts with cyclohexylamine under nucleophilic aromatic substitution (SNAr) conditions.
Procedure :
- Reagents : 8-Chloro-7-(3-methylbenzyl)-theophylline (1.0 equiv), cyclohexylamine (3.0 equiv).
- Solvent : Ethanol or dimethyl sulfoxide (DMSO).
- Conditions : Reflux at 90°C for 24 hours.
- Workup : Solvent evaporation, purification via silica gel chromatography (ethyl acetate/hexane).
Yield : 60–70%.
Key Characterization :
- ¹H NMR (DMSO-d₆): δ 7.20–7.10 (m, 4H, aromatic), 4.80 (s, 2H, CH₂), 3.40 (s, 3H, N1-CH₃), 3.25 (s, 3H, N3-CH₃), 3.10–3.00 (m, 1H, cyclohexyl-NH), 2.35 (s, 3H, Ar-CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
- MS (ESI+) : m/z 410.3 [M+H]⁺.
Alternative Synthetic Routes
Direct Cyclocondensation of Pyrimidine Precursors
A convergent approach involves assembling the purine ring from a 4,5-diaminopyrimidine intermediate.
Procedure :
- Step 1 : Condensation of 4,5-diamino-1,3-dimethyluracil with 3-methylbenzyl isocyanate.
- Step 2 : Cyclization using triethyl orthoformate to form the imidazole ring.
- Step 3 : Amination at position 8 as described in Section 2.3.
Microwave-Assisted Amination
Modern techniques reduce reaction times and improve yields:
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Theophylline Alkylation | High regioselectivity, simple conditions | Moderate yields in amination step |
| Pyrimidine Cyclization | Flexibility in substituent introduction | Multi-step, lower overall yield |
| Microwave Synthesis | Rapid, high efficiency | Specialized equipment required |
Industrial-Scale Considerations
Patents from MSN Laboratories highlight the importance of solvent selection and catalyst recycling for cost-effective production. For example:
- Solvent Recovery : Ethanol and DMSO are distilled and reused.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and stabilize transition states .
- Temperature modulation : Gradual heating (60–80°C) minimizes side reactions during cyclohexylamine substitution at the 8-position .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate nucleophilic substitutions .
- Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) followed by HPLC ensures ≥95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexylamino protons at δ 3.2–3.5 ppm; aromatic protons from the 3-methylbenzyl group at δ 7.1–7.3 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, particularly for the purine core and substituent stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the cyclohexylamino group) .
- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 3–9) to guide formulation strategies .
Advanced Research Questions
Q. How do substituent variations at the 7- and 8-positions influence biological activity, and how can researchers resolve contradictory data across studies?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the 3-methylbenzyl group with ethyl or phenethyl groups) and compare binding affinities to targets like adenosine receptors using radioligand assays .
- Data reconciliation : Contradictions in activity (e.g., agonist vs. antagonist effects) may arise from assay conditions (e.g., cell type, receptor isoform). Use orthogonal assays (e.g., cAMP quantification vs. calcium flux) to validate findings .
Q. What strategies can be employed to design derivatives of this compound with improved target specificity (e.g., for kinase inhibition)?
- Methodological Answer :
- Molecular docking : Model interactions between the purine core and ATP-binding pockets of kinases (e.g., CDK2 or PKA). Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Glu81 in CDK2) .
- Bioisosteric replacement : Substitute the cyclohexylamino group with piperazine or pyrrolidine to modulate steric bulk and polarity .
- Functional assays : Test inhibitory potency via kinase activity assays (e.g., ADP-Glo™) and selectivity profiling against kinase panels .
Q. How does the compound’s covalent interaction potential (e.g., via chloroethyl groups) impact its mechanism of action in cancer models?
- Methodological Answer :
- Covalent binding assays : Use LC-MS/MS to detect adducts formed between the chloroethyl group and cysteine residues in target proteins (e.g., tubulin or DNA repair enzymes) .
- Cellular viability assays : Compare cytotoxicity in wild-type vs. CRISPR-edited cell lines lacking specific nucleophilic targets (e.g., glutathione-deficient lines) .
Q. What computational tools are effective for predicting metabolic pathways and toxicity risks?
- Methodological Answer :
- In silico metabolism prediction : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation at the cyclohexyl ring or glucuronidation of the purine core) .
- Toxicity profiling : Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial dysfunction) or genotoxicity (e.g., Ames test analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
